molecular formula C12H23FO4S B12408630 F-PEG2-S-Boc

F-PEG2-S-Boc

Cat. No.: B12408630
M. Wt: 282.37 g/mol
InChI Key: NSKNIBGVMKHQEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of F-PEG2-S-Boc involves multiple steps, starting with the preparation of the polyethylene glycol chain and subsequent functionalization with a fluoroethoxy group.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually synthesized in a controlled environment to maintain the stability of the functional groups .

Chemical Reactions Analysis

Types of Reactions: F-PEG2-S-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

F-PEG2-S-Boc functions as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Uniqueness: F-PEG2-S-Boc is unique due to the presence of the fluoroethoxy group, which can influence the solubility and reactivity of the compound. This makes it a valuable tool in the synthesis of PROTACs with specific properties .

Properties

Molecular Formula

C12H23FO4S

Molecular Weight

282.37 g/mol

IUPAC Name

tert-butyl 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetate

InChI

InChI=1S/C12H23FO4S/c1-12(2,3)17-11(14)10-18-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3

InChI Key

NSKNIBGVMKHQEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCCOCCOCCF

Origin of Product

United States

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